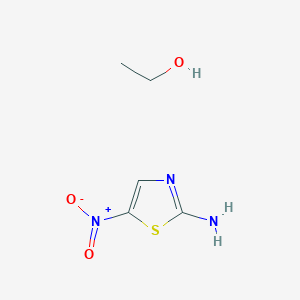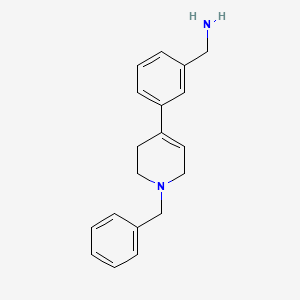![molecular formula C12H12O4 B12531525 Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate CAS No. 674785-94-5](/img/structure/B12531525.png)
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-2-hydroxybut-3-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient and sustainable synthesis compared to traditional batch processes. The use of microreactors can enhance reaction rates, improve yields, and reduce waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active hydroxybutynyl moiety .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the hydroxybutynyl group, making it less versatile in chemical reactions.
Ethyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is unique due to the presence of the hydroxybutynyl group, which provides additional functionalization options and reactivity compared to simpler esters. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
674785-94-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 4-[(2R)-2-hydroxybut-3-ynoxy]benzoate |
InChI |
InChI=1S/C12H12O4/c1-3-10(13)8-16-11-6-4-9(5-7-11)12(14)15-2/h1,4-7,10,13H,8H2,2H3/t10-/m1/s1 |
InChI Key |
XHEHRJGOTYDGPW-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)OC[C@@H](C#C)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)


![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)

![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)

![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
